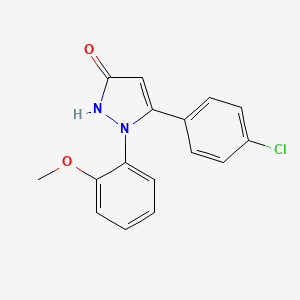

5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-2-(2-methoxyphenyl)-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-21-15-5-3-2-4-13(15)19-14(10-16(20)18-19)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNLSWSVEFEKMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=CC(=O)N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one typically involves the reaction of 4-chlorobenzaldehyde with 2-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazole compound. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazines or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or nitro groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one, exhibit significant anticancer properties. Research has demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development as anticancer agents .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain associated with conditions such as arthritis .

Antimicrobial Activity

This compound has shown potential antimicrobial properties against various bacterial strains. Studies have reported that pyrazole derivatives can disrupt bacterial cell wall synthesis or interfere with metabolic pathways, leading to bacterial cell death .

Neuropharmacology

Research has indicated that pyrazole compounds may act as positive allosteric modulators for receptors involved in neurological functions, such as the α7 nicotinic acetylcholine receptor. This suggests their potential use in treating central nervous system disorders, including schizophrenia and Alzheimer's disease .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes relevant to metabolic diseases. For instance, it has shown promise as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and type 2 diabetes management .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new materials or pharmaceuticals with tailored properties .

Summary of Case Studies

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

Physicochemical and Pharmacokinetic Properties

- Solubility : The 2-methoxyphenyl group in the target compound may improve aqueous solubility compared to purely hydrophobic substituents (e.g., naphthyl in ).

- Stability : Crystal structures of related compounds (e.g., ) reveal N–H⋯O hydrogen bonds stabilizing the solid state, suggesting similar stability for the target compound .

Data Tables

Table 2: Physicochemical Properties

Notes and Contradictions

- Activity Discrepancies : The 4-chlorophenyl group’s role varies—it enhances anticancer activity in thiophene hybrids () but reduces anti-tubercular efficacy in azo derivatives (). This underscores the importance of scaffold context.

- Hydrogen Bonding : and highlight how H-bonding networks influence crystal packing and stability, which may correlate with the target compound’s bioavailability .

- Synthetic Challenges : Bulky substituents (e.g., naphthyl in ) complicate synthesis, whereas simpler groups (e.g., methoxy in the target) may streamline production .

Biological Activity

5-(4-Chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a 4-chlorophenyl group and a 2-methoxyphenyl group, which contribute to its pharmacological properties. Research indicates its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

- Molecular Formula : C16H13ClN2O

- Molecular Weight : 300.74 g/mol

- CAS Number : 1567335-44-7

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 2-methoxyphenylhydrazine, leading to the formation of a hydrazone intermediate, which is then cyclized under acidic or basic conditions.

Anti-inflammatory Activity

Research has demonstrated that this compound acts as a selective inhibitor of cyclooxygenase-1 (COX-1), which is crucial in the biosynthesis of prostaglandins involved in inflammation. The inhibition of COX-1 can reduce inflammatory responses, making it a candidate for treating inflammatory diseases.

Antimicrobial Properties

The pyrazole scaffold has been associated with various antimicrobial activities. Studies have indicated that derivatives of this compound exhibit significant antibacterial and antifungal properties, potentially effective against a range of pathogens .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown promising results in inducing apoptosis in cancer cell lines such as H460 and A549. The mechanism involves the modulation of apoptotic pathways and the inhibition of anti-apoptotic proteins .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : As a COX-1 inhibitor, it interferes with the conversion of arachidonic acid into prostaglandins, thereby modulating inflammatory processes.

- Apoptosis Induction : It affects the expression levels of proteins involved in cell survival and death, promoting apoptosis in malignant cells .

Case Studies

Q & A

Q. Q1: What are the optimal synthetic routes for preparing 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one, and how can reaction conditions be adjusted to improve purity?

A1:

- Synthetic Protocols : Condensation of hydrazine derivatives with β-diketones or enaminones is a common approach. For example, describes a protocol where 4-chlorophenylhydrazine reacts with a substituted dione under acidic conditions (dimethoxyethane/HCl) to form pyrazolone derivatives. Heating at reflux for 4 hours yields the product in 70% yield after recrystallization.

- Purity Optimization : Use high-resolution chromatography (HPLC or flash column) and monitor reaction progress via TLC. Adjust stoichiometry (e.g., excess hydrazine) to minimize side products. Recrystallization from dichloromethane/ethyl acetate mixtures () reduces impurities.

- Validation : Confirm purity via melting point analysis and NMR (e.g., sharp singlet for pyrazolone NH at δ ~10–13 ppm in DMSO-d₆ ).

Q. Q2: How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?

A2:

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include pyrazolone C=O (δ ~160–165 ppm in ¹³C NMR) and aromatic protons (δ ~6.7–7.8 ppm for chlorophenyl/methoxyphenyl groups) . Methoxy groups appear as singlets at δ ~3.8 ppm.

- MS : ESI-MS typically shows [M+H]⁺ peaks (e.g., m/z 238.1 for a related chloro-pyrazolone derivative ).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and torsional strain. For example, reports dihedral angles between aromatic rings (54–57°) and N–H···O hydrogen bonds (2.8–3.0 Å) influencing crystal packing. Use SHELX software (SHELXL97 for refinement) to handle twinning or anisotropic displacement .

Advanced Research Questions

Q. Q3: What challenges arise in solving the crystal structure of this compound, and how can twinning or disorder be addressed?

A3:

- Twinning : highlights pseudo-merohedral twinning (44.9% twin component) in monoclinic crystals. Use TWIN laws (e.g., (-1 0 0 0 -1 0 0 0 1)) and refine with Flack parameter analysis .

- Disorder : Restrain anisotropic displacement parameters (ISOR restraints in SHELXL) for elongated atoms (e.g., C1, C3). Rigid-bond constraints (RIGU) stabilize aromatic rings during refinement .

- Validation : Check R-factor convergence (e.g., R₁ < 0.08 for high-quality data) and validate hydrogen-bond networks with Mercury/CrystalExplorer .

Q. Q4: How can structure-activity relationships (SAR) be explored for pyrazolone derivatives targeting enzyme inhibition?

A4:

- Bioisosteric Replacement : Replace substituents (e.g., 4-chlorophenyl with dichlorophenyl) to modulate steric/electronic effects. shows Cl substitution enhances hydrogen bonding with enzyme active sites.

- In Vitro Assays : Test inhibition of targets like superoxide dismutase (SOD1) using fluorescence polarization or SPR. For example, arylazanylpyrazolones in show IC₅₀ values in the micromolar range.

- Computational Docking : Use AutoDock Vina to model interactions. Pyrazolone C=O often forms hydrogen bonds with catalytic residues (e.g., Lys or Arg in SOD1) .

Q. Q5: How do solvent polarity and pH influence the tautomeric equilibrium of the pyrazolone ring in solution?

A5:

- Tautomer Stability : In polar solvents (DMSO, H₂O), the keto form (C=O) dominates due to solvation of the carbonyl. In nonpolar solvents (CHCl₃), enol tautomers may form intramolecular H-bonds .

- pH Effects : Under acidic conditions (pH < 5), protonation stabilizes the keto form. At neutral/basic pH, deprotonation favors enolate forms, altering UV-Vis spectra (λmax shifts ~20 nm) .

- Experimental Validation : Use variable-temperature NMR or IR (C=O stretch at ~1650 cm⁻¹) to monitor tautomer ratios .

Q. Q6: How can discrepancies in synthetic yields or spectral data between studies be systematically analyzed?

A6:

- Data Cross-Validation : Compare NMR shifts (e.g., methoxy protons at δ 3.8 ppm in vs. δ 3.84 ppm in ) to identify solvent or impurity effects.

- Yield Optimization : Replicate conditions from (70% yield) and test variables (e.g., solvent, catalyst). Use DOE (Design of Experiments) to identify critical factors.

- Contradiction Resolution : If MS data conflict (e.g., m/z 254.1 in vs. 238.1 in ), verify ionization methods (ESI vs. EI) and calibrate instruments with standard references .

Q. Q7: What strategies are effective in analyzing hydrogen-bonding networks in pyrazolone crystals, and how do they impact material properties?

A7:

- Graph Set Analysis : Use Etter’s notation (e.g., C(6) chains for N–H···O bonds) to classify motifs. describes chains along the c-axis with R₂²(8) rings .

- Functional Implications : Strong H-bonds (N–H···O, 2.8 Å) enhance thermal stability (TGA data in ) and reduce solubility in apolar solvents.

- Software Tools : Mercury (CCDC) for visualization and CrystalExplorer for energy frameworks to quantify lattice energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.